molecular formula C13H22O B095301 1-(1-Adamantyl)propan-1-ol CAS No. 18341-84-9

1-(1-Adamantyl)propan-1-ol

Cat. No. B095301
CAS RN: 18341-84-9
M. Wt: 194.31 g/mol
InChI Key: MOIZSTYCKHOFQK-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)propan-1-ol is a derivative of adamantane, which is a fundamental scaffold in medicinal chemistry due to its unique and rigid tricyclic structure. Adamantane derivatives are known for their biological activities and applications in pharmaceuticals, such as in the synthesis of memantine and rimantadine . The adamantyl group is also used to improve the rheological characteristics of oils and transmission fluids at low temperatures .

Synthesis Analysis

The synthesis of adamantane derivatives can be achieved through various methods. For instance, 1-(1-Adamantyl)propan-1-ol, also known as adamantane-1-ol, can be synthesized by the catalytic oxidation of adamantane using m-chloroperoxybenzoic acid in the presence of metal complexes, with ruthenium-containing catalysts providing a yield of up to 66% . Another approach involves the reaction of 1-adamantyl carbohydrazide with various substituted benzaldehydes and acetophenones to yield hydrazide-hydrazones with a 1-adamantane carbonyl moiety .

Molecular Structure Analysis

The molecular structure of adamantane derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structures of 1-(1-adamantyl)pyrazole and its derivatives have been solved, revealing the conformation about the bond between the heterocycle and the carbocycle . The adamantane behaves as a free rotor, and the steric interactions of the adamantyl residue with substituents are apparent in the chemical shifts observed in carbon-13 NMR spectroscopy .

Chemical Reactions Analysis

Adamantane and its derivatives participate in various chemical reactions. The oxidation of adamantane with pentafluoroperoxybenzoic acid in the presence of RuCl3·3H2O has been reported, leading to the formation of adamantane-1-ol . Additionally, the synthesis of 1-(3-isoselenocyanatopropyl)adamantane from 3-(adamantan-1-yl)propan-1-amine demonstrates the versatility of adamantane derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by the adamantyl group. The photoelectron spectroscopy of the 1- and 2-adamantyl radicals provides insights into the energetics and structure of these species, with the ionization potentials indicating the effects of the adamantyl cage on bond cleavage energies . The crystal and molecular structures of novel adamantyl derivatives of N-aryl substituted 3-hydroxy-2-methylpyridine-4-ones show separation of hydrophobic and hydrophilic regions, with hydrogen bonding playing a significant role in the crystal packing . The vibrational properties of 1-(adamantane-1-carbonyl)-3-halophenyl thioureas have been studied using FTIR and FT-Raman spectroscopy, complemented by quantum chemical calculations .

Scientific Research Applications

  • Synthesis of Memantine and Rimantadine : Adamantan-1-ol serves as a starting compound in the synthesis of pharmaceuticals like memantine and rimantadine. It's also used in the creation of adamantyl ethers, which are effective antioxidant additives for oils and transmission fluids, improving their rheological characteristics at low temperatures (Khusnutdinov & Oshnyakova, 2015).

  • Antiviral Properties : Adamantyl-containing β-aminoketones and enaminoketones, derived from adamantan-1-ol, have been studied for their antiviral properties. These compounds show potential as biologically active materials (Makarova et al., 2001); (Makarova et al., 2003).

  • Willgerodt–Kindler Reaction : The compound plays a role in the Willgerodt–Kindler reaction of adamantyl ketones, providing insights into reaction times and yields in organic chemistry (Novakov et al., 2017).

  • Formation of Adamantylacetaldehyde or Methyl Ketone : In reactions with acetylene, adamantan-1-ol leads to the formation of adamantylacetaldehyde or adamantyl methyl ketone, under varying conditions (Kell & Mcquillin, 1972).

  • Adamantylation of N-Heterocycles and Nucleosides : Adamantan-1-ol is used in the adamantylation of various N-heterocycles and nucleosides, demonstrating its versatility in organic chemistry and potential applications in pharmaceuticals (Kazimierczuk & Orzeszko, 1999).

  • Interactions with Liposomes : The compound has been studied for its interactions with multilayer liposomes, indicating potential applications in the study of biological membranes and drug delivery systems (Mirosavljević et al., 2014).

  • Synthesis and Reactivity Studies : Synthesis and reactivity studies of highly fluorinated adamantanols, including adamantane-1-ol, contribute to the understanding of organic synthesis and acid-base chemistry (Adcock & Zhang, 1996).

Safety And Hazards

The safety data sheet for a similar compound, 2-(1-Adamantyl)propan-2-ol, suggests that it should not be used for food, drug, pesticide, or biocidal product use . In case of eye or skin contact, it is recommended to rinse immediately with plenty of water and get medical attention .

Future Directions

The synthesis of polymers carrying adamantyl substituents in their side chains is a promising area of research . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .

properties

IUPAC Name

1-(1-adamantyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12,14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIZSTYCKHOFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342798
Record name 1-(1-adamantyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantyl)propan-1-ol

CAS RN

18341-84-9
Record name 1-(1-adamantyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Vícha, M Potáček - Tetrahedron, 2005 - Elsevier
The preparation of non-symmetrical ketones by the reaction of acyl chlorides and the corresponding Grignard reagents in the presence of catalytic amounts of metal halides is described…
Number of citations: 28 www.sciencedirect.com

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